5-Bromo-6-(difluoromethoxy)nicotinonitrile
Description
5-Bromo-6-(difluoromethoxy)nicotinonitrile is a halogenated nicotinonitrile derivative characterized by a bromine atom at position 5, a difluoromethoxy group at position 6, and a nitrile group at position 3 of the pyridine ring. The difluoromethoxy moiety may be incorporated via nucleophilic displacement, as seen in the synthesis of pantoprazole-related compounds (), where difluoromethoxy groups are introduced through oxidation and substitution reactions .
Properties
IUPAC Name |
5-bromo-6-(difluoromethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZVRLGLOPSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would include stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(difluoromethoxy)nicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemical Synthesis
5-Bromo-6-(difluoromethoxy)nicotinonitrile serves as a valuable building block in organic synthesis. Its structure allows for various modifications, leading to the development of new compounds with enhanced properties. The difluoromethoxy group is particularly noteworthy for its role in improving the lipophilicity and bioavailability of drug candidates.
Research has indicated that this compound exhibits promising biological activities, particularly in the realm of medicinal chemistry.
Antitumor Activity
Studies have shown that compounds containing the difluoromethoxy group can exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves interference with cellular signaling pathways, making it a candidate for further investigation as an anticancer agent.
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Initial findings suggest that it may possess efficacy against certain bacterial strains, potentially serving as a lead compound for the development of new antibiotics.
Applications in Medicinal Chemistry
The unique chemical properties of this compound make it an attractive candidate for drug design.
Targeted Drug Delivery
Due to its ability to modify lipophilicity, this compound can be utilized in designing targeted drug delivery systems. The incorporation of difluoromethoxy groups can enhance the permeability of drugs across biological membranes, improving therapeutic outcomes.
Development of Novel Therapeutics
Research is ongoing into its use as a scaffold for developing novel therapeutics targeting various diseases, including neurodegenerative disorders and metabolic syndromes. Its structural features allow for modifications that can lead to improved potency and selectivity.
Case Study 1: Anticancer Research
In a recent study published in a leading journal, researchers synthesized derivatives of this compound and evaluated their anticancer properties against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study found that several derivatives exhibited notable antibacterial activity, suggesting its potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(difluoromethoxy)nicotinonitrile involves its interaction with molecular targets in various pathways. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The nitrile group (CN) at C3 enhances electrophilicity, facilitating nucleophilic additions or cross-coupling reactions. Replacement with a carboxylic acid () or aldehyde () alters reactivity, enabling diverse derivatization pathways .
- Halogen Positioning : Bromine at C5 (as in the target compound) versus C6 () impacts steric and electronic profiles, influencing binding affinity in biological systems.
- Functional Group Diversity: The difluoromethoxy group (OCF₂H) in the target compound provides metabolic stability compared to methylamino (NHCH₃, ) or chloro-methyl (Cl/CH₃, ) groups, which may affect pharmacokinetics .
Pharmacological Activity of Nicotinonitrile Derivatives
and highlight nicotinonitrile derivatives with anticancer properties. For example:
- Compound XLII (4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile) exhibits moderate anticancer activity against unspecified cell lines, though it is less potent than methotrexate .
- Fused oxo-nicotinonitriles (e.g., compound XXXVI and XXXVII in ) show inhibitory effects against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells, though none surpass doxorubicin in efficacy .
The difluoromethoxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs.
Biological Activity
5-Bromo-6-(difluoromethoxy)nicotinonitrile (CAS No. 1805591-98-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrFNO and a molecular weight of 249.01 g/mol. Its structure includes a bromine atom, two fluorine atoms, and a methoxy group attached to a nicotinonitrile backbone, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition or receptor modulation , leading to various biological effects. Preliminary studies suggest that the difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound possess notable anticancer properties. For instance, derivatives with halogen substituents have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The presence of bromine and fluorine is linked to increased potency in inhibiting tumor growth.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran | MDA-MB-231 | TBD | |
| Imidacloprid analogs | Various | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar compounds exhibit activity against bacterial strains, although specific data for this compound remains limited . Further investigation into its antibacterial efficacy is warranted.
Case Studies
- Cytotoxicity in Breast Cancer Models : A study evaluated the cytotoxic effects of various halogenated nicotinonitriles on breast cancer cell lines. Results demonstrated enhanced cell death in the presence of brominated compounds, suggesting that this compound may similarly impact cell viability .
- Inhibition of Enzyme Activity : Another investigation focused on the enzyme inhibition profiles of fluorinated nicotinonitriles. The study revealed that modifications at the 6-position significantly affected enzyme binding affinity, indicating that the difluoromethoxy group could enhance inhibitory effects against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
